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Compound of Interest

Compound Name: Roscovitine

Cat. No.: B1683857

Seliciclib (also known as R-roscovitine or CYC202) is an experimental oral medication that
functions as a selective inhibitor of multiple cyclin-dependent kinases (CDKSs), primarily
targeting CDK2, CDK7, and CDK9.[1][2] Developed by Cyclacel Pharmaceuticals, this small
molecule has been investigated across a spectrum of diseases, including various cancers,
Cushing's disease, and inflammatory conditions, due to its role in modulating cell cycle
progression and inducing apoptosis (programmed cell death).[1][3] This guide provides a
comprehensive comparison of Seliciclib's performance in clinical trials, supported by
experimental data and detailed methodologies, to inform researchers, scientists, and drug
development professionals.

Mechanism of Action: Targeting the Cell Cycle
Engine

Seliciclib exerts its therapeutic effects by competing with ATP for the binding site on several key
CDKs.[4] The inhibition of these kinases disrupts the normal progression of the cell cycle and
can trigger apoptosis. The primary targets and their downstream effects are:

e CDK2/Cyclin E and CDK2/Cyclin A Inhibition: Blocks the G1/S and S phase transitions,
thereby arresting cell proliferation.[1]

o CDKZ7/Cyclin H Inhibition: As part of the CDK-activating kinase (CAK) complex, inhibiting
CDKY7 prevents the activation of other CDKs, further halting cell cycle progression.[4]
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e CDKO9/Cyclin T Inhibition: This inhibition is crucial for its anti-cancer effects. CDK9 is a
component of the positive transcription elongation factor b (P-TEFb), which phosphorylates
the C-terminal domain of RNA Polymerase I, a critical step for transcription.[4][5] By
inhibiting CDK9, Seliciclib leads to a rapid downregulation of short-lived and crucial survival
proteins, most notably Mcl-1, an anti-apoptotic protein essential for the survival of many
cancer cells, including multiple myeloma.[4][6] This transcriptional inhibition ultimately
pushes the cell towards apoptosis.[4][5]
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Caption: Seliciclib's mechanism of action.

Clinical Trial Results in Oncology

Seliciclib has been evaluated in numerous Phase | and Phase Il clinical trials for various
malignancies, both as a monotherapy and in combination with other agents.

Phase | Trials in Advanced Malighancies
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A key Phase | study aimed to define the toxicity profile, maximum tolerated dose (MTD), and
recommended Phase Il dose (RD) of oral Seliciclib in 56 patients with advanced cancers.[7]

Experimental Protocol:
» Design: Phase |, dose-escalation study.[7]
o Patient Population: Patients with advanced solid malignancies.[7]
e Dosing Schedules:
o Schedule A: Twice daily for 5 consecutive days every 3 weeks.[7]

o Schedule B: Twice daily for 10 consecutive days followed by 2 weeks off (discontinued
due to toxicity).[7]

o Schedule C: Twice daily for 3 consecutive days every 2 weeks.[7]
e Primary Endpoints: MTD, RD, and safety profile.[7]

e Pharmacodynamic Endpoint: Monitoring of seliciclib-induced cell death via soluble
cytokeratin 18 fragments.[7]

Results Summary:
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Parameter Finding Reference
Patients Treated 56 [7]
Schedule A: 1250 mg twice
MTD _ [7]
daily

Schedule A: 1250 mg twice
RD daily; Schedule C: 1600 mg [7]

twice daily

Nausea, vomiting, asthenia,
o o hypokalemia, transient
Dose-Limiting Toxicities (DLTs) ) o [7]
increases in serum creatinine,

and liver dysfunction.

1 partial response
) (Hepatocellular Carcinoma);
Efficacy . [7]
several sustained tumor

stabilizations.

Peak plasma concentration
Pharmacokinetics (Tmax): 1-4 hours; Elimination [8]
half-life: 2-5 hours.

In another Phase | trial with a 7-day twice-daily schedule every 21 days, no objective tumor
responses were observed, but disease stabilization was noted in eight of 21 patients.[8]

Phase Il Trials in Specific Cancers

Non-Small Cell Lung Cancer (NSCLC): Seliciclib has undergone Phase lla and llb trials for
NSCLC.[1] The APPRAISE trial, a Phase llb study, evaluated Seliciclib as a monotherapy in
187 heavily pre-treated third-line NSCLC patients.[1][9]

Experimental Protocol (APPRAISE Trial):
e Design: Phase llIb, randomized, double-blind, placebo-controlled study.[10][11]

o Patient Population: Adult patients with recurrent NSCLC who have had at least two prior
systemic treatment regimens.[10][11]

© 2025 BenchChem. All rights reserved. 4/12 Tech Support


https://pubmed.ncbi.nlm.nih.gov/20822897/
https://pubmed.ncbi.nlm.nih.gov/20822897/
https://pubmed.ncbi.nlm.nih.gov/20822897/
https://pubmed.ncbi.nlm.nih.gov/20822897/
https://pubmed.ncbi.nlm.nih.gov/20822897/
https://pubmed.ncbi.nlm.nih.gov/17179992/
https://pubmed.ncbi.nlm.nih.gov/17179992/
https://en.wikipedia.org/wiki/Seliciclib
https://en.wikipedia.org/wiki/Seliciclib
https://www.fiercebiotech.com/biotech/cyclacel-announces-topline-results-from-appraise-phase-2b-study-of-seliciclib-heavily
https://www.dana-farber.org/clinical-trials/06-117
https://www.clinicaltrials.gov/study/NCT00372073
https://www.dana-farber.org/clinical-trials/06-117
https://www.clinicaltrials.gov/study/NCT00372073
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683857?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

« Intervention: Oral Seliciclib at 1200mg twice daily for 3 consecutive days every 2 weeks.[11]
e Primary Endpoint: Progression-Free Survival (PFS).[9]
e Secondary Endpoints: Overall Survival (OS), response rate, response duration.[9]

Results Summary (APPRAISE Trial):

Endpoint Seliciclib Arm Placebo Arm Reference
Median PFS 48 days 53 days [9]
Median OS 388 days 218 days [9]

While the study did not meet its primary endpoint of improving PFS, an increase in median
overall survival was observed.[9] The trial was stopped after an interim analysis suggested it
was unlikely to demonstrate a PFS improvement.[9] Preclinical data suggests that lung cancer
cells with Ras-activating mutations may be more sensitive to Seliciclib, indicating a potential
biomarker for patient selection.[9]

B-Cell Malignancies (including Multiple Myeloma): Seliciclib is in clinical trials for B-cell
lymphomas.[1] Its mechanism, involving the downregulation of Mcl-1, provides a strong
rationale for its use in multiple myeloma, where Mcl-1 is a crucial survival protein.[4][6] In vitro
studies have shown that Seliciclib induces apoptosis in multiple myeloma cells, even those
resistant to conventional therapies, and can overcome the protective effects of the bone
marrow microenvironment.[6][12]

Nasopharyngeal Carcinoma (NPC): A randomized Phase Il study evaluated Seliciclib in
patients with previously treated NPC. Interim data from the lead-in phase, which included 23
patients with various solid tumors, confirmed that dosing schedules of 400 mg or 800 mg for 4
days in a 2-week cycle were tolerable.[13] In this phase, stable disease was observed in 7 of
10 NPC patients, with some remaining on treatment for extended periods.[13]

Clinical Trial Results in Cushing's Disease

Seliciclib’'s mechanism of action is also being leveraged to treat Cushing's disease, a condition
caused by a pituitary tumor that overproduces adrenocorticotropic hormone (ACTH), leading to
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excess cortisol.[14][15] By inhibiting CDKs, Seliciclib may control the growth of the pituitary
tumor and reduce ACTH production.[14]

Experimental Protocol (Phase Il Proof-of-Concept):

o Design: Phase I, single-center, prospective, open-label trial (NCT02160730 and a
subsequent multicenter trial NCT03774446).[14][16][17]

» Patient Population: Patients with newly diagnosed, persistent, or recurrent Cushing's
disease.[16][17]

 Intervention: Oral Seliciclib 400 mg twice daily for 4 consecutive days each week, for 4
weeks.[17]

e Primary Endpoint: Normalization of 24-hour urinary free cortisol (UFC) levels.[17]

© 2025 BenchChem. All rights reserved. 6/12 Tech Support


https://cushingsdiseasenews.com/seliciclib-r-roscovitine/
https://www.withpower.com/trial/phase-3-pituitary-acth-hypersecretion-10-2018-0176a
https://cushingsdiseasenews.com/seliciclib-r-roscovitine/
https://cushingsdiseasenews.com/seliciclib-r-roscovitine/
https://www.clinicaltrials.gov/study/NCT03774446
https://pmc.ncbi.nlm.nih.gov/articles/PMC10210614/
https://www.clinicaltrials.gov/study/NCT03774446
https://pmc.ncbi.nlm.nih.gov/articles/PMC10210614/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10210614/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10210614/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683857?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Patient Screening
(Newly diagnosed, persistent,
or recurrent Cushing's Disease)

;

Baseline Assessment
(2 consecutive 24h UFC =1.5x ULN)

;

Treatment Phase (4 Weeks)
Seliciclib 400mg BID
4 days/week

Weeks 1,2, 3, 4

End of Study Assessment
(UFC, ACTH, Safety Labs)

Click to download full resolution via product page

Weekly UFC Monitoring

Caption: Workflow for Phase Il Cushing's disease trial.

Results Summary (Pooled data from 9 patients):
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Endpoint Result Reference

) 42% reduction from baseline
Mean UFC Reduction [17]
by study end.

5 of 9 patients had a UFC
Significant Responders reduction of nearly or greater [17]
than 50% (range 48%-75%).

o None of the patients achieved
UFC Normalization o [17]
normalization of 24-hour UFC.

Decreased by 19% in patients
Plasma ACTH who achieved 248% UFC [17]
reduction.

Grade < 2: elevated liver

enzymes, anemia, elevated

creatinine (resolved with dose

interruption/reduction). Grade
Adverse Events ) ) [17]

4: two patients had liver-

related serious adverse events

that resolved after

discontinuation.

These proof-of-concept trials suggest that Seliciclib can effectively reduce cortisol production in
some patients with Cushing's disease, although normalization was not achieved within the
short study period.[17]

Comparison with Alternatives

Direct comparative trials of Seliciclib against other therapies are limited. However, its
performance can be contextualized by comparing its outcomes to standard-of-care and other
investigational agents in the same indications.
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Indication

Seliciclib Outcome

Alternative Agent(s) &
Typical Outcome

3rd Line NSCLC

PFS: No improvement vs.
placebo. OS: Increased
median OS (388 vs 218 days).

[9]

Standard Chemotherapy (e.qg.,
Docetaxel): Median survival of
~7.5 months in second-line
setting.[18] Other CDK
inhibitors like Alvocidib showed
similar median survival in
Phase 11.[18]

Cushing's Disease

42% mean UFC reduction; no
normalization in a 4-week trial.
[17]

Pasireotide: A somatostatin
analog, showed UFC
normalization in 15-26% of
patients in a Phase Il trial.
Osilodrostat: A steroidogenesis
inhibitor, led to normal UFC
levels in ~50% of patients at

24 weeks.

Advanced Solid Tumors
(Phase 1)

Low single-agent response
rate (1 partial response in 56
patients). Disease stabilization

in some patients.[7]

Other pan-CDK inhibitors (e.g.,
Alvocidib, Dinaciclib): Also
showed limited single-agent
clinical activity in solid tumors

in early trials.[19]

Conclusion

Seliciclib (R-Roscovitine) has demonstrated a clear biological mechanism of action through

the inhibition of key cyclin-dependent kinases, leading to cell cycle arrest and apoptosis.

Clinical trials have established its safety profile and recommended dosing for further

investigation.

In oncology, while single-agent activity in unselected patient populations with advanced solid

tumors has been modest, promising signals have emerged.[7] The observed increase in overall

survival in the NSCLC APPRAISE trial, despite not meeting the primary PFS endpoint,

suggests a potential benefit that warrants further investigation, possibly in biomarker-selected

populations such as those with Ras mutations.[9] Its activity in nasopharyngeal carcinoma and
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the strong preclinical rationale for B-cell malignancies also represent viable paths for future
development.[4][13]

In Cushing's disease, Seliciclib has shown proof-of-concept as a pituitary-targeting agent,
significantly reducing cortisol levels in a subset of patients.[17] Although it did not normalize
cortisol within the short trial duration, these findings are encouraging and support further
studies with longer treatment periods or in combination with other agents.

Overall, Seliciclib's journey highlights both the challenges and the potential of CDK inhibitors.
Future success will likely depend on identifying the right patient populations through predictive
biomarkers and exploring rational combination therapies to enhance its efficacy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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